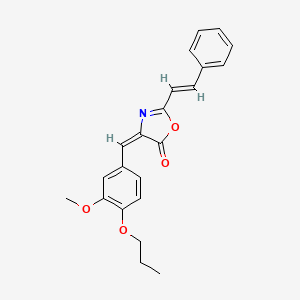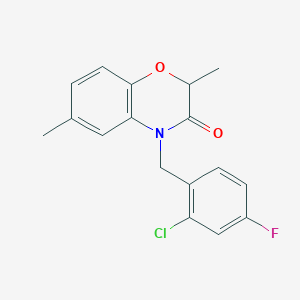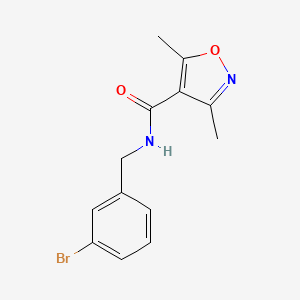
4-(3-methoxy-4-propoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
説明
4-(3-methoxy-4-propoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C22H21NO4 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.14705815 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Compounds with structural similarities have been synthesized and evaluated for their anticancer properties. For instance, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have shown promising anticancer activity against a wide range of cancer cell lines, including lung, colon, breast, ovarian, and leukemia, among others (Bekircan et al., 2008). This suggests that modifications on the benzylidene-oxazolone scaffold could lead to potent anticancer agents.
Molecular and Electronic Analysis
Theoretical studies, including density functional theory (DFT) calculations, have been employed to analyze the molecular, electronic, and nonlinear optical properties of heterocyclic compounds, providing insights into their potential applications in material science. Such studies can predict the electronic properties, energy gap, and other relevant parameters, indicating their suitability for applications in electronic devices and materials (Beytur & Avinca, 2021).
Synthesis and Structural Elucidation
The synthesis and structural analysis of related compounds, such as N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, have been detailed, highlighting the methodologies for preparing such molecules and confirming their structures using spectroscopic techniques. These studies contribute to the field of synthetic organic chemistry, offering new routes for the synthesis of complex molecules (Alotaibi et al., 2018).
Antimicrobial Activities
Research has also focused on the antimicrobial potential of novel 1,2,4-triazole derivatives, underscoring the importance of these compounds in developing new antimicrobial agents. Such studies evaluate the synthesized compounds against various bacterial and fungal strains, contributing to the search for new treatments for infectious diseases (Bektaş et al., 2010).
Polymer Science
In polymer science, related compounds have been utilized as precursors or components in the synthesis of novel polymers with specific properties, such as hydrophilic segments for microgels, indicating their versatility and potential for creating new materials with tailored properties (Narumi et al., 2006).
特性
IUPAC Name |
(4E)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-3-13-26-19-11-9-17(15-20(19)25-2)14-18-22(24)27-21(23-18)12-10-16-7-5-4-6-8-16/h4-12,14-15H,3,13H2,1-2H3/b12-10+,18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPGEACLPLDZLC-MNCUKKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4612441.png)

![2-{4-[(2-bromophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4612449.png)
![(3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one](/img/structure/B4612457.png)
![2-(4,5-dibromo-2-thienyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4612462.png)

![2-[1-(2-OXO-2-{[4-(2-THIENYL)-1,3-THIAZOL-2-YL]AMINO}ETHYL)CYCLOPENTYL]ACETIC ACID](/img/structure/B4612490.png)
![2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE](/img/structure/B4612507.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4612514.png)
![Phenacyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B4612520.png)
![4-(2-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4612524.png)
![(5E)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4612531.png)

